2-(2-Bromophenyl)-1,3-dioxolane

ortho-lithiation benzothiadiazine synthesis directed metalation

2-(2-Bromophenyl)-1,3-dioxolane (CAS 34824-58-3), also known as 2-bromobenzaldehyde ethylene acetal, is a halogenated aromatic acetal belonging to the 1,3-dioxolane family. It features an ortho-bromine substituent on the phenyl ring and a cyclic acetal protecting group that masks the parent aldehyde functionality.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 34824-58-3
Cat. No. B1268299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-1,3-dioxolane
CAS34824-58-3
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=CC=C2Br
InChIInChI=1S/C9H9BrO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2
InChIKeyIWSGKSUCFVOWQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)-1,3-dioxolane (CAS 34824-58-3): Ortho-Bromo Acetal Building Block for Multi-Step Synthesis


2-(2-Bromophenyl)-1,3-dioxolane (CAS 34824-58-3), also known as 2-bromobenzaldehyde ethylene acetal, is a halogenated aromatic acetal belonging to the 1,3-dioxolane family. It features an ortho-bromine substituent on the phenyl ring and a cyclic acetal protecting group that masks the parent aldehyde functionality [1]. This bifunctional architecture — a reducible/oxidizable aldehyde precursor protected as a dioxolane, paired with an ortho-bromine handle for cross-coupling or metal-halogen exchange — underpins its role as a versatile synthetic intermediate. The compound is commercially available as a colorless to pale yellow liquid with a density of 1.535 g/mL at 25 °C, refractive index n20/D 1.569, and typical commercial purities of 96–98% (GC) .

Why 2-(2-Bromophenyl)-1,3-dioxolane Cannot Be Replaced by In-Class Analogs


The ortho-bromo substitution pattern on the phenyl ring of 2-(2-bromophenyl)-1,3-dioxolane is not merely a positional variant — it is a mechanistically decisive structural feature that enables reactivity inaccessible to its meta- and para-substituted isomers. The ortho-bromine serves as both a leaving group for directed ortho-lithiation/bromine-lithium exchange chemistry and a handle for Pd-catalyzed cross-coupling, while the 1,3-dioxolane ring simultaneously protects the masked aldehyde from nucleophilic attack, reduction, or oxidation during these transformations [1]. The para isomer (CAS 10602-01-4) cannot undergo ortho-directed lithiation and is a crystalline solid (mp 35 °C) rather than a liquid, altering its handling and formulation profile . The chloro analog (CAS 7366-47-4) lacks the C-Br bond reactivity required for efficient Suzuki-Miyaura and related cross-coupling reactions where oxidative addition to C-Br is kinetically favored over C-Cl . These orthogonal chemical and physical differentiation points mean that substituting any in-class analog will either alter the accessible reaction pathways, reduce yields in key transformations, or change the physical handling characteristics — each carrying consequences for reproducible multi-step synthesis.

Quantitative Differentiation Evidence for 2-(2-Bromophenyl)-1,3-dioxolane vs. Closest Analogs


Ortho-Directed Lithiation Capability: The ortho-Bromo Position Enables Directed Metalation Inaccessible to Para/Meta Isomers

The ortho-bromine substituent in 2-(2-bromophenyl)-1,3-dioxolane is uniquely positioned to participate in bromine-lithium exchange reactions with n-BuLi, generating an ortho-lithio intermediate that can be trapped with electrophiles such as SO₂ to yield ortho-chlorosulfonyl benzaldehyde acetals — key intermediates for 2H-1,2,3-benzothiadiazine 1,1-dioxide drug candidates [1]. The 1,3-dioxolane group simultaneously serves as the ortho-directing protecting group, enabling the lithiation to occur selectively at the ortho position. In contrast, 2-(4-bromophenyl)-1,3-dioxolane (para isomer, CAS 10602-01-4) and 2-(3-bromophenyl)-1,3-dioxolane (meta isomer, CAS 17789-14-9) cannot participate in this directed ortho-lithiation pathway because the bromine is not adjacent to the dioxolane-bearing carbon, and no analogous bromine-lithium exchange leading to ortho-functionalization is possible [1]. This positional requirement represents a binary functional gate: ortho-bromo = lithiation-competent; meta/para-bromo = lithiation-incompetent for this transformation class.

ortho-lithiation benzothiadiazine synthesis directed metalation

Selective Aryl C-Br Hydrogenolysis with Dioxolane Ring Preservation: 90% Yield of Dehrominated Product

In a patented method employing nanoporous gold (AuNPore) as catalyst, 2-(2-bromophenyl)-1,3-dioxolane undergoes selective hydrogenolysis of the aryl C-Br bond to yield 2-phenyl-1,3-dioxolane in 90% isolated yield, with the 1,3-dioxolane ring remaining fully intact [1]. This demonstrates that the dioxolane protecting group is stable under the hydrogenolysis conditions (H₂, 20 bar, 90 °C, 50 h, Cs₂CO₃/MeOH), while the C-Br bond is quantitatively cleaved. When the catalyst loading is increased to 9.8 mg (0.05 mmol) with ethanol as solvent at 105 °C and 30 bar H₂, the yield is 89% after 45 h [2]. A third embodiment using 14.7 mg catalyst in methanol at 95 °C and 25 bar H₂ gives 85% yield [2]. The compound's ability to undergo selective debromination while preserving the acid-labile dioxolane ring distinguishes it from unprotected 2-bromobenzaldehyde, where the free aldehyde would be reduced under these hydrogenation conditions.

catalytic hydrogenolysis nanoporous gold catalyst selective dehalogenation

Physical State at Ambient Temperature: Liquid (ortho) vs. Solid (para) — Direct Handling and Formulation Implications

2-(2-Bromophenyl)-1,3-dioxolane is a liquid at 20 °C, as specified in the TCI product datasheet (Product No. B2084) . In direct contrast, 2-(4-bromophenyl)-1,3-dioxolane (the para isomer, TCI Product No. B2100) is a solid at 20 °C with a melting point of 35 °C . This physical state difference has direct practical consequences: the ortho isomer can be transferred via standard liquid-handling techniques (syringe, pipette, peristaltic pump) without pre-heating, while the para isomer requires melting or dissolution in a solvent prior to transfer for accurate stoichiometric dispensing. For kilogram-scale or flow chemistry applications, liquid reagents reduce equipment complexity and improve metering precision.

physical state handling formulation process chemistry

Boiling Point Differential: Lower Distillation Temperature vs. Para Isomer Facilitates Vacuum Purification

2-(2-Bromophenyl)-1,3-dioxolane exhibits a boiling point of 126–127 °C at 5 mm Hg, as reported by AKSci (Product J94331, purity 95%, liquid) and corroborated by multiple vendor datasheets [1]. The para isomer, 2-(4-bromophenyl)-1,3-dioxolane, has a significantly higher boiling point of approximately 286.4 °C at 760 mm Hg (computed/predicted value from PubChem) [2]. While the pressure conditions differ (5 mm Hg vs. 760 mm Hg), the ortho isomer's ability to distill at a moderate temperature under reduced pressure (126–127 °C at 5 mm Hg) makes vacuum distillation a practical purification option without thermal decomposition risk. The para isomer's substantially higher boiling point, combined with its solid state at room temperature, makes distillation less convenient and recrystallization the more common purification method.

boiling point vacuum distillation purification process chemistry

Refractive Index and Density as QC Identity Markers: Ortho-Bromo Acetal Distinct from Chloro and Unsubstituted Analogs

2-(2-Bromophenyl)-1,3-dioxolane has well-established refractive index (n20/D 1.569, lit.) and density (1.535 g/mL at 25 °C, lit.) values, as specified in the Sigma-Aldrich Certificate of Analysis documentation and independently confirmed by Thermo Scientific Chemicals (refractive index specification: 1.5670–1.5700 at 20 °C, 589 nm) . These values serve as rapid, non-destructive identity confirmation parameters that distinguish the target compound from 2-(2-chlorophenyl)-1,3-dioxolane (CAS 7366-47-4, MW 184.62 g/mol, lower density expected due to Cl vs. Br mass difference) and from the parent 2-bromobenzaldehyde (CAS 6630-33-7, which lacks the dioxolane ring and has different optical properties). The combination of n20/D and density provides a two-parameter orthogonal identity check suitable for incoming QC in GLP/GMP environments.

quality control refractive index density identity testing

High-Value Application Scenarios for 2-(2-Bromophenyl)-1,3-dioxolane Based on Quantitative Differentiation Evidence


Synthesis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide Drug Candidates via Ortho-Lithiation

The ortho-bromo substituent enables bromine-lithium exchange with n-BuLi, generating an ortho-lithio intermediate that can be trapped with SO₂ and further elaborated to 4-unsubstituted 2H-1,2,3-benzothiadiazine 1,1-dioxides — a pharmacophore class with reported CRTH-2 receptor antagonism, antibacterial, and antifungal activities [1]. This route is structurally inaccessible from the para- or meta-bromo isomers, making 2-(2-bromophenyl)-1,3-dioxolane the mandatory starting material for any program targeting this substitution pattern. The dioxolane protecting group also survives the chlorosulfonylation step (SO₂Cl₂) and is removed under mild acidic conditions to reveal the free aldehyde for subsequent ring closure with hydrazine or acetylhydrazine [1].

Porphyrin and Supramolecular Material Synthesis via Ortho-Lithiation / Silane Coupling

2-(2-Bromophenyl)-1,3-dioxolane has been demonstrated as a key building block in the synthesis of highly rigid capped porphyrins: lithiation of the ortho-bromo acetal followed by reaction with methyldichlorosilane (MeSiHCl₂) yields bis[2-(1,3-dioxolan-2-yl)phenyl](methyl)silane in 80% isolated yield [2]. This silane intermediate serves as a precursor for porphyrin capping strategies that tune physical and electronic properties. The dioxolane groups can be subsequently deprotected to reveal dialdehyde functionalities for porphyrin cyclization reactions exceeding 60% efficiency [2]. Neither the para-bromo isomer nor the chloro analog can replicate this specific lithiation-silane coupling sequence.

Selective Dehromination in Multi-Step Synthesis: Preserving the Masked Aldehyde

The patented nanoporous gold-catalyzed hydrogenolysis method (CN109608297B) achieves 85–90% yield of 2-phenyl-1,3-dioxolane from 2-(2-bromophenyl)-1,3-dioxolane while keeping the dioxolane ring fully intact [3]. This selectivity profile is valuable in synthetic sequences where a bromine atom must be removed late-stage without affecting other reducible functionality. The dioxolane ring acts as a robust masked aldehyde that survives H₂ (20–30 bar) at elevated temperature (90–105 °C) over 45–50 h — conditions under which a free aldehyde would undergo reduction to the corresponding benzyl alcohol [3]. The nanoporous gold catalyst is also recyclable by simple filtration, offering potential for process-scale application.

Cross-Coupling Library Synthesis Exploiting Ortho-Br Reactivity for Medicinal Chemistry

The ortho-bromine atom in 2-(2-bromophenyl)-1,3-dioxolane serves as a competent electrophilic partner for Suzuki-Miyaura, Heck, and related Pd-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkenyl, or alkynyl groups at the ortho position while the dioxolane ring protects the masked aldehyde from undesired side reactions [4]. The C-Br bond undergoes oxidative addition to Pd(0) significantly faster than the C-Cl bond in the chloro analog (CAS 7366-47-4), providing higher coupling yields and milder reaction conditions — a well-established reactivity hierarchy (I > OTf ≥ Br >> Cl) that directly impacts library production efficiency [5]. Following coupling, the dioxolane can be hydrolyzed under mild acid catalysis to unmask the aldehyde for further diversification, making this building block a strategic node for generating ortho-substituted benzaldehyde libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Bromophenyl)-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.